ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride
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Overview
Description
Ethyl glycylmethioninate hydrochloride is a derivative of methionine, an essential amino acid. This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl glycylmethioninate hydrochloride can be synthesized through the esterification of methionine derivatives. One common method involves the reaction of methionine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of ethyl glycylmethioninate hydrochloride typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl glycylmethioninate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields reduced methionine derivatives.
Substitution: Forms various substituted methionine compounds.
Scientific Research Applications
Ethyl glycylmethioninate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Mechanism of Action
Ethyl glycylmethioninate hydrochloride exerts its effects by participating in metabolic pathways involving methionine. It acts as a precursor for the synthesis of proteins and other biologically active molecules. The compound interacts with various enzymes and receptors, influencing cellular processes such as growth, repair, and energy production .
Comparison with Similar Compounds
Similar Compounds
Methionine: The parent amino acid from which ethyl glycylmethioninate hydrochloride is derived.
S-adenosylmethionine: Another methionine derivative with significant biological activity.
Methionine sulfoxide: An oxidized form of methionine.
Uniqueness
Ethyl glycylmethioninate hydrochloride is unique due to its specific esterification, which enhances its solubility and stability compared to other methionine derivatives. This makes it particularly useful in various research applications where these properties are advantageous .
Properties
CAS No. |
438581-57-8 |
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Molecular Formula |
C9H19ClN2O3S |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 |
InChI Key |
BTQACRHQEKQTNA-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)CN.Cl |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)CN.Cl |
Origin of Product |
United States |
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